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molecular formula C10H15N3O B8356841 3-(5-Methyl-1,3,4-oxadiazol-2-yl)quinuclidine

3-(5-Methyl-1,3,4-oxadiazol-2-yl)quinuclidine

Cat. No. B8356841
M. Wt: 193.25 g/mol
InChI Key: XUXYMUGDVBCMJO-UHFFFAOYSA-N
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Patent
US04968691

Procedure details

(±) 1-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrazide (D8) (0.36 g; 2.1 mmoles) and triethyl orthoacetate (3 ml) were heated at 120° C. for 2 h. Excess triethyl orthoacetate was evaporated in vacuo and the residue was heated for a further 2 h at 140° C. The reaction was diluted with water (10 ml), saturated with potassium carbonate and extracted into ether (3×15 ml). Combined organic extracts were dried (Na2SO4) and concentrated to give the title compound as an oil (0.29 g; 72%), which was purified as the oxalate salt. m.p. 147°-8° (Acetone-methanol).
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([C:9]([NH:11][NH2:12])=[O:10])[CH2:2]2.[C:13](OCC)(OCC)(OCC)[CH3:14]>>[CH3:13][C:14]1[O:10][C:9]([CH:3]2[CH:4]3[CH2:7][CH2:8][N:1]([CH2:6][CH2:5]3)[CH2:2]2)=[N:11][N:12]=1

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
N12CC(C(CC1)CC2)C(=O)NN
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess triethyl orthoacetate was evaporated in vacuo
ADDITION
Type
ADDITION
Details
The reaction was diluted with water (10 ml), saturated with potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted into ether (3×15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=NN=C(O1)C1CN2CCC1CC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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